molecular formula C7H6O4S B187890 5-(Methoxycarbonyl)thiophene-2-carboxylic acid CAS No. 50340-79-9

5-(Methoxycarbonyl)thiophene-2-carboxylic acid

Cat. No.: B187890
CAS No.: 50340-79-9
M. Wt: 186.19 g/mol
InChI Key: HYHZGBOWRWIEGW-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a methoxycarbonyl group and a carboxylic acid group attached to the thiophene ring.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are currently unknown . This compound is a monoester derivative of 2,5-thiophenedicarboxylic acid , which suggests it may interact with similar biological targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given its structural similarity to 2,5-thiophenedicarboxylic acid, it may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid typically involves the esterification of thiophene-2,5-dicarboxylic acid. One common method includes the reaction of thiophene-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Properties

IUPAC Name

5-methoxycarbonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHZGBOWRWIEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355948
Record name 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50340-79-9
Record name 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.72 g (10 mmol) of thiophene-2,5-dicarboxylic acid and 3.18 g (30 mmol) of sodium carbonate suspended in 25 mL of DMF were stirred with 623 μL of methyl iodide at room temperature overnight. The sodium salt of the desired product was extracted with water, and 12M of hydrochloric acid was added to the combined aqueous layer. The desired product was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous ammonium chloride and dried over anhydrous magnesium sulfate. The desired product was purified by silica gel column chromatography to give 0.49 g of a colorless solid (yield 28%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
623 μL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
28%
Customer
Q & A

Q1: What is the molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid and how does this influence its crystal structure?

A1: this compound is a derivative of 2,5-thiophenedicarboxylic acid, where one of the carboxylic acid groups is esterified with a methyl group. [] The molecule features a thiophene ring with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. [] The carboxylic acid and methoxycarbonyl groups are almost coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6° respectively. [] This planarity allows for strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers in the crystal structure. []

Q2: Can you provide the molecular formula and weight of this compound?

A2: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C7H6O4S. [] From this, we can calculate the molecular weight:

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